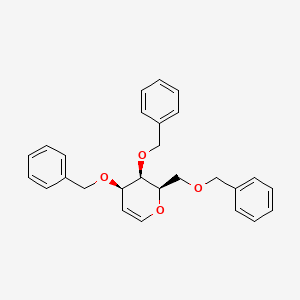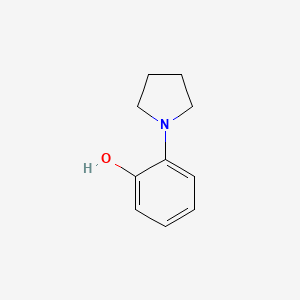![molecular formula C11H14O3 B1302067 2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane CAS No. 842123-92-6](/img/structure/B1302067.png)
2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane is a derivative of 1,3-dioxolane, which is a heterocyclic acetal with interesting properties and applications in organic synthesis. The methoxyphenyl group attached to the dioxolane ring suggests potential for increased complexity and utility in synthetic applications.
Synthesis Analysis
The synthesis of related 1,3-dioxolane compounds has been explored in various studies. A practical and highly stereoselective method for the preparation of cis-2-substituted 5-methyl-1,3-dioxolan-4-ones, which are analogues of the compound , has been developed using a reactive 2-methoxy-1,3-dioxolane intermediate. This method is robust and allows for the purification of the products without the need for column chromatographic purification . Additionally, the synthesis of 2-methyl-1,3-dioxolane-2-ethanol from 4-hydroxy-2-butanone and ethylene glycol using a weak acid catalyst has been reported, showcasing the versatility of dioxolane derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of 1,3-dioxolane derivatives can be quite complex. For instance, the crystal structure of a dioxolane compound with hydroxymethyl and dimethyl groups has been elucidated, revealing that the two hydroxyl groups are on one side of the dioxolane ring, indicating a specific stereochemistry . This kind of structural information is crucial for understanding the reactivity and potential applications of these molecules.
Chemical Reactions Analysis
1,3-dioxolane derivatives are known to undergo various chemical reactions. For example, the cyclodimerization of styrene oxides can lead to 2,4-disubstituted 1,3-dioxolanes, with methoxy substituents on the aromatic ring influencing the reaction pathway . Furthermore, the cationic polymerization of 2-(multimethoxy)phenyl-4-methylene-1,3-dioxolane derivatives has been studied, showing that the position of methoxy substituents affects the yield of polymer and cyclized product .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolane derivatives are of significant interest. For instance, the polymerization of 2-methoxy-2-oxo-1,3,2-dioxaphospholane has been investigated, revealing insights into the kinetics and microstructure of the resulting polymer . The thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has also been studied, showing that degradation up to 270°C produces mainly the monomer, while higher temperatures lead to the decomposition of the 1,3-dioxolane ring and the formation of various volatile products .
Propriétés
IUPAC Name |
2-[(2-methoxyphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-12-10-5-3-2-4-9(10)8-11-13-6-7-14-11/h2-5,11H,6-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXULXOLGXYVIOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374445 |
Source


|
| Record name | 2-[(2-methoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
842123-92-6 |
Source


|
| Record name | 1,3-Dioxolane, 2-[(2-methoxyphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842123-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-methoxyphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1301994.png)





